Methyldibromoglutaronitrile, also known as MDBGN, was introduced in the mid-1980s as a preservative in cosmetics and personal care products due to its broad-spectrum antimicrobial activity []. However, its use has been associated with an increased incidence of allergic contact dermatitis (ACD) [, ]. Research has focused on:
1,2-Dibromo-2,4-dicyanobutane, commonly referred to as DBDCB, is a synthetic organic compound with the molecular formula C6H6Br2N2 and a CAS number of 35691-65-7. This compound appears as a yellowish-white granular solid, with a melting point of approximately 50.3 °C. Its solubility in water ranges from 1 g/L at 10 °C to 2.6 g/L at 30 °C, while its solubility in n-octanol varies from 10 g/L to 30 g/L under similar conditions . DBDCB is known for its strong electrophilic centers, making it highly reactive with nucleophilic groups, which contributes to its biological and chemical activity.
Several compounds exhibit structural or functional similarities to DBDCB. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Dibromothalonil | C8H4Br2N2O | Used as a fungicide; contains thiazole ring |
Dibromopropylamine | C3H6Br2N | Antimicrobial properties; simpler structure |
Bromochlorodifluoromethane | CBrClF2 | Halogenated compound; used as a refrigerant |
Dichlorodiphenyltrichloroethane | C14H9Cl5 | Widely known pesticide; persistent organic pollutant |
DBDCB's unique combination of bromine and dicyanobutane functionalities distinguishes it from these compounds. Its specific applications in microbiological control and food preservation further emphasize its specialized role in industrial chemistry compared to others listed.
1,2-Dibromo-2,4-dicyanobutane possesses the molecular formula C₆H₆Br₂N₂, representing a compound with six carbon atoms, six hydrogen atoms, two bromine atoms, and two nitrogen atoms [1] [2]. The systematic name for this compound is 2-bromo-2-(bromomethyl)pentanedinitrile, reflecting its structural arrangement as a pentanedinitrile derivative with bromine substituents [3] [8]. The compound is also known by several synonyms including methyldibromo glutaronitrile and bromothalonil [4] [7].
The molecular weight of 1,2-Dibromo-2,4-dicyanobutane is precisely 265.94 grams per mole [2] [7]. This molecular weight reflects the substantial contribution of the two bromine atoms, which together constitute approximately 60.09% of the total molecular mass [2] [8]. The percent composition by mass includes carbon at 27.10%, hydrogen at 2.27%, bromine at 60.09%, and nitrogen at 10.53% [2] [8].
Property | Value |
---|---|
Molecular Formula | C₆H₆Br₂N₂ |
Molecular Weight (g/mol) | 265.94 [2] |
Percent Composition C | 27.10% [2] |
Percent Composition H | 2.27% [2] |
Percent Composition Br | 60.09% [2] |
Percent Composition N | 10.53% [2] |
The structural framework of 1,2-Dibromo-2,4-dicyanobutane consists of a butane backbone with two cyano groups (-C≡N) positioned at the terminal carbons and two bromine atoms attached to the second carbon atom [3] [5]. The SMILES notation BrCC(Br)(CCC#N)C#N accurately represents this molecular architecture [5] [12]. The compound features a quaternary carbon center at position 2, which bears both bromine substituents and serves as the attachment point for the bromomethyl group [3] [21].
The InChI identifier InChI=1S/C6H6Br2N2/c7-4-6(8,5-10)2-1-3-9/h1-2,4H2 provides a standardized representation of the molecular structure [2] [5]. The compound exhibits a linear arrangement at the nitrile functional groups, consistent with the characteristic geometry of carbon-nitrogen triple bonds [23] [24]. The presence of two electronegative cyano groups contributes significantly to the molecular polarity and influences intermolecular interactions [3] [23].
The hybridization states within 1,2-Dibromo-2,4-dicyanobutane vary according to the local bonding environment of each carbon atom [16] [17]. The carbon atoms in the cyano groups exhibit sp hybridization, characteristic of carbon-nitrogen triple bonds, resulting in linear geometry with bond angles of 180 degrees [23] [24]. This sp hybridization reflects the mixing of one s orbital and one p orbital, leaving two unhybridized p orbitals to form the pi bonds of the triple bond [24] [25].
The quaternary carbon at position 2, which bears both bromine atoms and connects to the bromomethyl group and the propyl chain, demonstrates sp³ hybridization [16] [17]. This tetrahedral arrangement results from the mixing of one s orbital and three p orbitals, creating four equivalent hybrid orbitals with bond angles of approximately 109.5 degrees [17] [28]. The remaining carbon atoms in the alkyl chain also exhibit sp³ hybridization, maintaining tetrahedral geometry throughout the saturated portions of the molecule [16] [17].
Carbon Position | Hybridization State | Geometry | Bond Angle |
---|---|---|---|
Nitrile carbons | sp [23] | Linear | 180° [24] |
Quaternary carbon | sp³ [16] | Tetrahedral | ~109.5° [17] |
Methylene carbons | sp³ [16] | Tetrahedral | ~109.5° [17] |
The electron density distribution in 1,2-Dibromo-2,4-dicyanobutane is significantly influenced by the presence of highly electronegative nitrogen atoms in the cyano groups and the electron-withdrawing nature of bromine substituents [23] [25]. The cyano groups create regions of high electron density around the nitrogen atoms due to the concentration of lone pair electrons in sp hybrid orbitals [24] [25]. These lone pairs are held closer to the nucleus compared to those in sp³ hybridized nitrogen atoms, reducing their basicity [24].
The carbon-nitrogen triple bonds exhibit substantial polarization, with electron density shifted toward the more electronegative nitrogen atoms [23] [26]. This polarization creates partial positive charges on the carbon atoms of the cyano groups, making them electrophilic centers susceptible to nucleophilic attack [25] [26]. The bromine atoms, being highly electronegative, also influence the electron distribution by withdrawing electron density from the carbon framework through inductive effects [27] [30].
The quaternary carbon center experiences significant electron deficiency due to the combined electron-withdrawing effects of the two bromine substituents and the adjacent cyano group [4] [20]. This electron-poor environment contributes to the compound's reactivity profile, particularly in nucleophilic substitution reactions where the bromine atoms can serve as leaving groups [4] [20].
The conformational behavior of 1,2-Dibromo-2,4-dicyanobutane is governed by steric interactions between the bulky bromine substituents and the rigid linear geometry of the cyano groups [6] [33]. Unlike smaller dihalogenated alkanes, the presence of large bromine atoms creates significant steric hindrance that influences the preferred conformational arrangements [6] [27]. The compound adopts conformations that minimize repulsive interactions between the bromine atoms and other substituents while accommodating the linear geometry requirements of the nitrile functional groups [6] [33].
The rotational barrier around carbon-carbon single bonds is elevated due to the steric bulk of the bromine substituents and the electronic effects of the cyano groups [6] [20]. Related pentanedinitrile derivatives demonstrate similar conformational preferences, often adopting gauche conformations rather than fully extended arrangements to minimize steric clashes [33] [35]. The central propylene chain in the pentanedinitrile framework typically contains at least one gauche conformation to alleviate steric repulsion with adjacent functional groups [33].
Temperature-dependent conformational equilibria may exist, with higher energy conformers becoming more populated at elevated temperatures [6] [20]. The compound's conformational flexibility is constrained by the rigidity imparted by the cyano groups and the steric requirements of the dibromo substitution pattern [6] [33].
The crystal structure properties of 1,2-Dibromo-2,4-dicyanobutane reflect the compound's molecular geometry and intermolecular interaction capabilities [13] [20]. The compound crystallizes as yellowish-white to light yellow crystals with a melting point range of 51.2-52.5°C [8] [20]. The crystalline form exhibits stability under normal storage conditions, maintaining structural integrity for extended periods at room temperature [13] [20].
Physical Property | Value |
---|---|
Melting Point (°C) | 51.2-52.5 [8] [20] |
Crystal Color | Yellowish-white to light yellow [20] |
Crystal Habit | Granular solid [13] |
Density (g/cm³) | 1.9436 (estimated) [4] |
The crystal packing arrangement is influenced by intermolecular halogen bonding interactions involving the bromine atoms and dipole-dipole interactions between the polar cyano groups [18] [33]. Similar dibromo compounds demonstrate the formation of halogen bonds with distances significantly shorter than the sum of van der Waals radii, indicating meaningful intermolecular attractions [18] [33]. The linear geometry of the cyano groups contributes to the overall crystal architecture by providing directional intermolecular contacts [33] [36].
Corrosive;Acute Toxic;Irritant;Environmental Hazard